molecular formula C14H11N3O2 B2572600 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid CAS No. 937600-04-9

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid

Katalognummer: B2572600
CAS-Nummer: 937600-04-9
Molekulargewicht: 253.261
InChI-Schlüssel: VPXXZIQSLKJXQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Analyse Chemischer Reaktionen

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives, including 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid, in combating leishmaniasis. Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The compound exhibits promising activity against Leishmania infantum and Leishmania amazonensis, with some derivatives showing efficacy comparable to established treatments like pentamidine but with lower cytotoxicity levels.

Key Findings:

  • Compounds derived from this structure have shown IC50 values indicating effective inhibition of parasite growth.
  • Structural modifications can enhance lipophilicity and interaction with the parasitic targets, improving therapeutic profiles.
CompoundIC50 against L. infantumIC50 against L. amazonensis
3b0.059 mM0.070 mM
3e0.065 mM0.072 mM

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has also been explored. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines, including leukemia and central nervous system cancers.

Significant Results:

  • Compound modifications led to enhanced activity against specific cancer types.
  • For instance, one derivative exhibited an inhibition rate of 84.19% against a leukemia cell line (MOLT-4).
CompoundCancer TypeInhibition Rate
4gMOLT-4 (leukemia)84.19%
4pSF-295 (CNS cancer)72.11%

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Studies suggest that:

  • Modifications on the pyrazole ring and benzoic acid moiety can significantly influence biological activity.
  • The presence of specific functional groups may enhance binding affinity to target sites.

Wirkmechanismus

The mechanism of action of 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer .

Vergleich Mit ähnlichen Verbindungen

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid is unique due to its specific structure and the presence of both pyrazolo[3,4-b]pyridine and benzoic acid moieties. Similar compounds include other pyrazolopyridines, such as:

Biologische Aktivität

4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid, a compound with the chemical formula C13H11N3O2, has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on current research findings, synthesizing data from various studies to provide a comprehensive overview.

The compound is characterized by a pyrazolo[3,4-b]pyridine core attached to a benzoic acid moiety. Its structure can be represented as follows:

C13H11N3O2\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_2

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. Specifically, this compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Cell Line Studies : In vitro tests demonstrated significant cytotoxicity against several cancer cell lines, including:
    • MDA-MB-231 (triple-negative breast cancer)
    • HepG2 (liver cancer)
    • HL60 (acute promyelocytic leukemia)

The compound exhibited IC50 values indicating effective inhibition at low concentrations. For instance, derivatives similar to this compound showed IC50 values ranging from 0.59 µM to over 10 µM across different cell lines .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Microtubule Destabilization : Compounds in this class have been noted to disrupt microtubule assembly, leading to apoptosis in cancer cells .
  • Kinase Inhibition : The pyrazolo[3,4-b]pyridine scaffold is known for its ability to inhibit various kinases involved in cancer progression .

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityMDA-MB-2310.59Microtubule destabilization
CytotoxicityHepG20.85Apoptosis induction
CytotoxicityHL601.05Kinase inhibition
CytotoxicityVero (normal cells)>25Selectivity for cancer cells

Case Study 1: Antiproliferative Activity

In a study evaluating various pyrazole derivatives for their antiproliferative activity, this compound was included among compounds tested against MDA-MB-231 and HepG2 cell lines. The results indicated that it significantly inhibited cell proliferation compared to controls, with an observed increase in caspase activity indicating apoptosis .

Case Study 2: Structure-Activity Relationship

A series of structural modifications on the pyrazolo[3,4-b]pyridine scaffold were conducted to assess their impact on biological activity. The introduction of various substituents on the aromatic ring was found to enhance cytotoxic effects and selectivity towards cancer cells while maintaining lower toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)benzoic acid and its derivatives?

Methodological Answer: The synthesis typically involves coupling pyrazolo[3,4-b]pyridine scaffolds with benzoic acid derivatives. For example:

  • Step 1: React 3-methyl-1H-pyrazolo[3,4-b]pyridine with a halogenated benzoic acid derivative (e.g., 4-bromobenzoic acid) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
  • Step 2: Purify intermediates via column chromatography, followed by recrystallization in acetonitrile or ethyl acetate to achieve >95% purity .
  • Key Characterization: Confirm structure using 1H^1H NMR (e.g., δ 8.69 ppm for pyridyl protons) and ESI-MS (e.g., m/z 311.1 for the parent ion) .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Purity: Assessed via HPLC (e.g., 97.34% purity reported using a C18 column with acetonitrile/water mobile phase) .
  • Structural Confirmation:
    • 1H^1H NMR to identify substituent environments (e.g., methyl groups at δ 2.56 ppm) .
    • LCMS for molecular ion verification (e.g., [M+1]+^+ peaks) .
    • Melting point analysis (e.g., 273–278.5°C for related pyrazolo derivatives) .

Q. What biological activities are associated with pyrazolo[3,4-b]pyridine derivatives?

Methodological Answer:

  • Anticancer Activity: Derivatives inhibit kinases or HSP90, as seen in preclinical models (e.g., 3-methyl-substituted analogs show IC50_{50} values <1 µM in kinase assays) .
  • Anti-inflammatory Potential: Urea/thiourea derivatives (e.g., compound 9a-d ) suppress COX-2 expression in vitro .
  • Antiviral Properties: Pyrazolo[3,4-d]pyrimidine analogs demonstrate activity against RNA viruses .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s structure?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Employ SHELXL for small-molecule refinement to model hydrogen bonding (e.g., O–H···N interactions in benzoic acid moieties) and confirm torsion angles .
  • Case Study: A related compound, 4-benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, was resolved with R1_1 = 0.039 using SHELX, validating the pyridyl-benzoic acid linkage .

Q. How do substituents on the pyrazolo[3,4-b]pyridine core influence bioactivity?

Methodological Answer:

  • Methyl Group at Position 3: Enhances metabolic stability by reducing CYP450 oxidation .
  • Electron-Withdrawing Groups (e.g., -CF3_3): Improve binding affinity to hydrophobic enzyme pockets (e.g., 94% inhibition of HSP90 with trifluoromethyl analogs) .
  • Benzoic Acid Moiety: Facilitates solubility and target engagement via hydrogen bonding with lysine residues .

Q. How can researchers address contradictions in reported purity and analytical data?

Methodological Answer:

  • Cross-Validation: Compare HPLC (UV detection) with LCMS to rule out co-eluting impurities .
  • Thermogravimetric Analysis (TGA): Detect volatile impurities (e.g., residual solvents) that may inflate purity estimates from NMR .
  • Case Example: A 95% purity claim via NMR for 2-[4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid was revised to 92% after TGA revealed 3% solvent retention .

Eigenschaften

IUPAC Name

4-(3-methylpyrazolo[3,4-b]pyridin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-12-3-2-8-15-13(12)17(16-9)11-6-4-10(5-7-11)14(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPXXZIQSLKJXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.